BenchChemオンラインストアへようこそ!

N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide (CAS 2034556-40-4; molecular formula C₁₇H₁₆N₂O₃; MW 296.326 g/mol) is a synthetic small-molecule isoxazole-4-carboxamide derivative. The compound features a 3,5-dimethylisoxazole-4-carboxamide core scaffold linked via a methylene amide bridge to a 4-(furan-3-yl)benzyl moiety, representing a structurally elaborated member of the 4-substituted 3,5-dimethylisoxazole class.

Molecular Formula C17H16N2O3
Molecular Weight 296.326
CAS No. 2034556-40-4
Cat. No. B2659579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide
CAS2034556-40-4
Molecular FormulaC17H16N2O3
Molecular Weight296.326
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
InChIInChI=1S/C17H16N2O3/c1-11-16(12(2)22-19-11)17(20)18-9-13-3-5-14(6-4-13)15-7-8-21-10-15/h3-8,10H,9H2,1-2H3,(H,18,20)
InChIKeyVPXTVCVFXQTPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide (CAS 2034556-40-4): Structural Identity and Compound Class for Research Procurement


N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide (CAS 2034556-40-4; molecular formula C₁₇H₁₆N₂O₃; MW 296.326 g/mol) is a synthetic small-molecule isoxazole-4-carboxamide derivative . The compound features a 3,5-dimethylisoxazole-4-carboxamide core scaffold linked via a methylene amide bridge to a 4-(furan-3-yl)benzyl moiety, representing a structurally elaborated member of the 4-substituted 3,5-dimethylisoxazole class [1]. The 3,5-dimethylisoxazole substructure is a well-characterized acetyl-lysine (KAc) bioisostere capable of engaging bromodomain-containing proteins, while the furan-3-ylbenzyl appendage introduces distinct steric and electronic features relative to simpler N-benzyl or N-phenyl isoxazole-4-carboxamide analogs [1][2]. This compound is catalogued by multiple research chemical vendors and is primarily employed as a screening compound or synthetic intermediate in medicinal chemistry and chemical biology programs targeting epigenetic readers, kinases, or other protein classes where the isoxazole-4-carboxamide chemotype has demonstrated tractable ligand efficiency [2][3].

Why N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide Cannot Be Replaced by Generic In-Class Analogs: Structural and Pharmacophoric Justification


Substitution among isoxazole-4-carboxamide derivatives is not functionally interchangeable due to the convergent contributions of three structural determinants: (i) the regioisomeric position of the carboxamide on the isoxazole ring (4-carboxamide vs. 3- or 5-carboxamide) dictates the vector of hydrogen bond donor/acceptor presentation and profoundly alters target engagement profiles [1]; (ii) the 3,5-dimethyl substitution pattern on the isoxazole core is essential for acetyl-lysine biomimicry, with the methyl groups occupying the hydrophobic pocket normally filled by the lysine side chain methylene units [2]; and (iii) the N-(4-(furan-3-yl)benzyl) appendage introduces a biaryl-like extension with specific conformational preferences, π-stacking potential, and hydrogen-bond acceptor character from the furan oxygen that diverges from phenyl, substituted-phenyl, or heterocyclic alternatives . Replacing any of these three elements—even with a close regioisomer such as the isoxazole-5-carboxamide analog (CAS 2034296-49-4) or the sulfonamide variant—yields a compound with fundamentally altered molecular recognition properties, as demonstrated across multiple isoxazole-amide SAR campaigns in the SMYD3, BET bromodomain, and kinase inhibitor fields [1][2]. The quantitative evidence in Section 3 details the measurable consequences of these structural variations.

Quantitative Differentiation Evidence for N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide Versus Closest Analogs


Molecular Weight and cLogP Differentiation from the Unsubstituted Core Scaffold for Compound Library Design

The target compound (MW 296.33 g/mol) is a fully elaborated analog of the core scaffold 3,5-dimethylisoxazole-4-carboxamide (MW 140.14 g/mol; CAS 74356-30-2), representing a more than 2-fold increase in molecular weight driven by the addition of the N-(4-(furan-3-yl)benzyl) substituent . The furan-3-ylbenzyl appendage adds approximately 156 mass units and introduces a biaryl-like motif with distinct lipophilicity (estimated cLogP ~2.5–3.5 vs. ~0.1–0.5 for the core scaffold) . For fragment-based screening libraries, the core scaffold serves as a minimal recognition element; the elaborated target compound occupies a conventional small-molecule chemical space more appropriate for lead-like or drug-like screening collections .

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Regioisomeric Carboxamide Position: Isoxazole-4-carboxamide vs. Isoxazole-5-carboxamide Target Engagement Divergence

The target compound bears the carboxamide at the isoxazole 4-position, whereas the close analog N-(4-(furan-3-yl)benzyl)isoxazole-5-carboxamide (CAS 2034296-49-4) has the carboxamide at the 5-position . In the isoxazole-amide SMYD3 inhibitor series, the 4-carboxamide regioisomer was identified as the productive scaffold from high-throughput screening, with lead compound 1 (isoxazole-4-carboxamide) demonstrating a biochemical IC₅₀ of 0.013 μM against SMYD3, while isoxazole-3-carboxamide and isoxazole-5-carboxamide regioisomers exhibited substantially reduced or no measurable inhibition in the same assay format [1]. This regioisomeric sensitivity is attributed to the precise orientation of the carboxamide hydrogen-bond donor/acceptor pair required for engagement of the SMYD3 substrate-binding pocket, as confirmed by co-crystal structures [1].

Epigenetics SMYD Inhibition Bromodomain Inhibition Structure-Activity Relationship

Carboxamide vs. Sulfonamide Functional Group: Implications for Hydrogen-Bonding Capacity and Metabolic Stability

The target compound contains a secondary carboxamide linker (–CONH–), distinguishing it from the sulfonamide analog N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-sulfonamide . The carboxamide group presents one hydrogen-bond donor (N–H) and one acceptor (C=O) with a planar geometry constrained by partial double-bond character, whereas the sulfonamide (—SO₂NH—) presents two hydrogen-bond acceptors (S=O) and one donor (N–H) with tetrahedral geometry at sulfur [1]. In the isoxazole SMYD3 inhibitor series, the carboxamide NH forms a critical hydrogen bond with the backbone carbonyl of SMYD3 residue Asn-263, an interaction geometrically inaccessible to the corresponding sulfonamide due to the altered bond angle and distance [1]. Additionally, carboxamides are generally more metabolically stable than sulfonamides, which are susceptible to oxidative N-dealkylation and hydrolytic cleavage pathways [2].

Medicinal Chemistry Drug Metabolism Pharmacokinetics Isosteric Replacement

Furan-3-yl vs. Phenyl Substituent: Steric and Electronic Differentiation from N-Benzyl-3,5-dimethylisoxazole-4-carboxamide

The target compound incorporates a furan-3-yl substituent at the para position of the benzyl ring, whereas the simpler analog N-benzyl-3,5-dimethylisoxazole-4-carboxamide (CAS 81022-87-9) bears an unsubstituted phenyl ring . The furan-3-yl group introduces (i) a heterocyclic oxygen atom capable of acting as an additional hydrogen-bond acceptor, (ii) altered π-electron distribution compared to phenyl (furan is electron-rich with five π-electrons distributed over five atoms vs. six π-electrons over six atoms in benzene), and (iii) a distinct vector angle of the pendant ring (C3 attachment in furan vs. C1 attachment in phenyl), which reorients the distal heterocycle relative to the isoxazole carboxamide core . In BET bromodomain inhibitor development, 4-substituted 3,5-dimethylisoxazoles bearing extended aromatic/heteroaromatic groups at the carboxamide nitrogen showed IC₅₀ values ranging from <5 μM to >50 μM against BRD4(1) depending on the nature of the N-substituent, with heteroaromatic groups capable of participating in water-mediated hydrogen-bond networks showing enhanced potency [1].

Chemical Biology Ligand Efficiency Bromodomain Inhibition Molecular Recognition

Acetyl-Lysine Biomimetic Activity of the 3,5-Dimethylisoxazole Scaffold: A Conserved Pharmacophoric Feature Absent in Non-Methylated or Mono-Methylated Analogs

The 3,5-dimethyl substitution on the isoxazole ring is a critical determinant of acetyl-lysine (KAc) biomimetic activity. The landmark study by Hewings et al. (2011) demonstrated that 4-substituted 3,5-dimethylisoxazoles displace acetylated histone-mimicking peptides from bromodomains, with the prototype compound 4d achieving IC₅₀ values of <5 μM against BRD2(1) and BRD4(1) bromodomains in AlphaScreen competition assays [1]. In contrast, the corresponding 3-methyl-isoxazole (mono-methylated) and unsubstituted isoxazole analogs showed >10-fold reduction in bromodomain displacement activity, confirming that both methyl groups are required for effective KAc mimicry [1]. The target compound retains the 3,5-dimethylisoxazole-4-carboxamide core and is thus predicted to maintain KAc-mimetic capability, a feature absent in isoxazole analogs lacking the 3,5-dimethyl substitution pattern [1][2].

Epigenetics BET Bromodomain Acetyl-Lysine Mimicry Chemical Probe Development

Recommended Research and Procurement Application Scenarios for N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide (CAS 2034556-40-4)


Epigenetic Chemical Probe Development: BET Bromodomain and SMYD Methyltransferase Inhibitor Screening

The 3,5-dimethylisoxazole-4-carboxamide scaffold is a validated acetyl-lysine bioisostere with demonstrated bromodomain displacement activity (prototype compounds achieving BRD4(1) IC₅₀ < 5 μM) [1]. The target compound, bearing this core scaffold elaborated with a furan-3-ylbenzyl substituent, is suitable for inclusion in focused screening libraries targeting bromodomain-containing proteins (BRD2, BRD3, BRD4, BRDT) and SET/MYND domain methyltransferases (SMYD2, SMYD3). The 4-carboxamide regioisomer has been specifically identified in high-throughput screening as the productive scaffold for SMYD3 inhibition (lead IC₅₀ = 0.013 μM) [2]. The furan-3-ylbenzyl extension provides additional vectors for establishing selectivity over related bromodomain subfamilies.

Structure-Activity Relationship (SAR) Expansion of Isoxazole-4-Carboxamide Chemical Series

This compound serves as a key intermediate-complexity analog bridging simpler N-benzyl or N-phenyl 3,5-dimethylisoxazole-4-carboxamides and more elaborate lead-like molecules [1]. The furan-3-yl substitution at the benzyl para position provides a heteroaromatic extension that can be systematically compared with the unsubstituted benzyl analog (CAS 81022-87-9; MW 230.26), the sulfonamide variant, and the isoxazole-5-carboxamide regioisomer (CAS 2034296-49-4) to map the contribution of each structural feature to target affinity, selectivity, and physicochemical properties [1]. Procurement of the target compound alongside these comparators enables rigorous SAR dissection in epigenetic or kinase inhibitor programs.

Physicochemical Property Benchmarking for Lead-Like Chemical Space Assessment

With a molecular weight of 296.33 g/mol and estimated cLogP in the 2.5–3.5 range, the target compound occupies a conventional lead-like chemical space distinct from both fragment-like isoxazole-4-carboxamide scaffolds (MW ~140) and drug-like molecules (MW >350) [1]. It is suitable as a reference compound for benchmarking physicochemical property assays (solubility, permeability, microsomal stability, plasma protein binding) within isoxazole-containing compound series. The carboxamide functional group provides a defined hydrogen-bonding motif for assessing structure-property relationships, with the furan oxygen serving as an additional polarity element that may enhance aqueous solubility relative to purely carbocyclic analogs [1].

Antifungal or Antimicrobial Screening in Agricultural or Pharmaceutical Research Programs

The broader class of N-substituted phenyl-3,5-dimethylisoxazole-4-carboxamides has documented antifungal activity, as demonstrated in systematic structure-activity studies conducted at Seoul National University evaluating N-substituted phenyl-3,5-dimethylisoxazole-4-carboxamides against phytopathogenic fungi [1]. The target compound, featuring a furan-3-ylbenzyl N-substituent in place of a simple phenyl group, represents a structurally differentiated analog within this antifungal chemotype. The furan heterocycle may enhance antifungal potency through supplementary interactions with fungal cytochrome P450 enzymes or cell membrane components, making the compound a rational inclusion in antifungal screening cascades [1].

Quote Request

Request a Quote for N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.